2-Ethynyl-1-(2-methoxyethoxy)-4-(trifluoromethyl)benzene
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Overview
Description
2-Ethynyl-1-(2-methoxyethoxy)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethynyl group, a methoxyethoxy group, and a trifluoromethyl group attached to a benzene ring. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-1-(2-methoxyethoxy)-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzene Ring Substituents: The starting material, 4-(trifluoromethyl)benzene, undergoes a series of reactions to introduce the ethynyl and methoxyethoxy groups. This can be achieved through halogenation, followed by substitution reactions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Addition of the Methoxyethoxy Group: The methoxyethoxy group can be introduced through a nucleophilic substitution reaction, where an appropriate alkyl halide reacts with a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-1-(2-methoxyethoxy)-4-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of partially or fully reduced fluoromethyl derivatives.
Substitution: Formation of substituted benzene derivatives with different functional groups.
Scientific Research Applications
2-Ethynyl-1-(2-methoxyethoxy)-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly for its unique structural features.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Ethynyl-1-(2-methoxyethoxy)-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and trifluoromethyl groups can influence the compound’s binding affinity and specificity, while the methoxyethoxy group can affect its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Ethynyl-1-(2-methoxyethoxy)-4-methylbenzene: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-Ethynyl-1-(2-methoxyethoxy)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
2-Ethynyl-1-(2-methoxyethoxy)-4-nitrobenzene: Similar structure but with a nitro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-Ethynyl-1-(2-methoxyethoxy)-4-(trifluoromethyl)benzene imparts unique electronic and steric properties, making it distinct from other similar compounds. This group can enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, thereby broadening its range of applications.
Properties
IUPAC Name |
2-ethynyl-1-(2-methoxyethoxy)-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c1-3-9-8-10(12(13,14)15)4-5-11(9)17-7-6-16-2/h1,4-5,8H,6-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQODVIXXNHJJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C(F)(F)F)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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